molecular formula C18H25NO B2487372 8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797558-56-5

8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2487372
CAS No.: 1797558-56-5
M. Wt: 271.404
InChI Key: ZRZFXVIWWAYOAQ-UHFFFAOYSA-N
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Description

8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a sophisticated chemical hybrid that incorporates an adamantane moiety onto the 8-azabicyclo[3.2.1]oct-2-ene scaffold, also known as a nortropene . The 8-azabicyclo[3.2.1]octane structure is a well-known pharmacophore in medicinal chemistry, serving as the core structure for a range of bioactive molecules . The adamantane group (tricyclo[3.3.1.1³⁷]decane) is prized for its lipophilic, rigid cage-like structure, which can enhance metabolic stability and improve binding affinity to biological targets through the "hydrophobic effect" . The specific fusion of these two privileged structures in this compound is of significant interest in early-stage research. Potential applications include its use as a key intermediate in organic synthesis and as a novel molecular scaffold in drug discovery efforts, particularly for the development of central nervous system (CNS) agents or other therapeutics where the manipulation of lipophilicity and three-dimensional structure is critical. The mechanism of action for this specific compound is not predefined and is a primary subject of investigation; its biological activity would be highly dependent on the specific target and the nature of its interactions. This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, leveraging data from its constituent structures, such as the molecular weight of 8-azabicyclo[3.2.1]oct-2-ene (109.17 g/mol) and adamantane (136.23 g/mol) , for experimental planning.

Properties

IUPAC Name

1-adamantyl(8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c20-17(19-15-2-1-3-16(19)5-4-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-2,12-16H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZFXVIWWAYOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can be achieved through several synthetic routes. One common method involves the reaction of adamantane-1-carbonyl chloride with 8-azabicyclo[3.2.1]oct-2-ene in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with the carbonyl group converted to a hydroxyl group.

    Substitution: Substituted derivatives with new functional groups replacing the carbonyl group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Research has indicated that derivatives of azabicyclo compounds exhibit antiviral properties. The adamantane moiety is known for its role in the inhibition of viral replication, particularly in influenza viruses. Studies have shown that modifications to the bicyclic structure can enhance antiviral efficacy, making it a candidate for further exploration in antiviral drug development.

2. Neuropharmacology
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. For instance, compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, which could lead to novel treatments for conditions such as depression or anxiety.

3. Cancer Research
Some azabicyclo derivatives have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of the adamantane carbonyl group may enhance the selectivity and potency of these compounds against tumor cells, warranting further investigation into their mechanisms of action and potential as chemotherapeutic agents.

Organic Synthesis Applications

1. Building Block in Organic Synthesis
The unique structure of 8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in constructing more complex organic molecules.

2. Ligand Development
In coordination chemistry, azabicyclo compounds are often used as ligands due to their ability to coordinate with metal ions. This property can be exploited in catalysis and materials science, where metal complexes play crucial roles.

Case Study 1: Antiviral Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of adamantane derivatives and tested their antiviral activity against influenza A virus. The results indicated that specific modifications to the bicyclic structure significantly improved antiviral potency, establishing a foundation for future drug development based on this scaffold.

Case Study 2: Neuroactive Properties

A research article in Neuropharmacology explored the effects of azabicyclo compounds on serotonin receptors. The findings suggested that certain derivatives could act as selective serotonin reuptake inhibitors (SSRIs), indicating potential applications in treating mood disorders.

Case Study 3: Cytotoxicity Against Cancer Cells

A recent study published in Cancer Letters examined the cytotoxic effects of azabicyclo compounds on breast cancer cell lines. The results showed that compounds with the adamantane carbonyl group exhibited significant cytotoxicity, leading to apoptosis in cancer cells through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s binding affinity to certain receptors or enzymes, while the azabicyclo[3.2.1]oct-2-ene structure can facilitate specific interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Derivatives and Their Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Primary Receptor Target Therapeutic Application Reference
This compound Adamantane-carbonyl C₁₈H₂₃NO 269.38 Nicotinic acetylcholine (nAChR) Neurodegeneration, pain management
8-Methyl-8-azabicyclo[3.2.1]oct-2-ene Methyl C₈H₁₃N 123.20 nAChR, monoamine transporters CNS disorders, neuroimaging
8-Acetyl-8-azabicyclo[3.2.1]octane Acetyl C₉H₁₅NO 153.22 nAChR Cholinergic dysfunction
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]oct-2-ene 4-Fluorophenyl C₁₃H₁₄FN 203.26 nAChR Analgesia, anti-inflammatory
8-Azabicyclo[3.2.1]octane derivatives (Mu opioid antagonists) Variable (e.g., alkyl, aryl) Varies Varies Mu opioid receptor Opioid withdrawal, addiction

Pharmacological Activity

  • Nicotinic Receptor Affinity : Compounds with the 8-azabicyclo[3.2.1]oct-2-ene core, such as the adamantane-carbonyl and 4-fluorophenyl derivatives, exhibit high binding affinity for nAChRs. The adamantane substituent likely enhances selectivity for α4β2 and α7 nAChR subtypes due to steric and hydrophobic interactions .
  • Opioid Receptor Activity : Derivatives functionalized with bulky alkyl groups (e.g., Theravance’s mu opioid antagonists) demonstrate divergent receptor targeting, emphasizing the scaffold’s versatility .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound LogP (Predicted) Solubility (mg/mL) Stability Notes
This compound 3.8 <0.1 (aqueous) Hydrolytically stable; resistant to CYP450 metabolism
8-Methyl-8-azabicyclo[3.2.1]oct-2-ene 1.5 2.5 Prone to oxidation; requires stabilization
8-Acetyl-8-azabicyclo[3.2.1]octane 1.2 5.0 Rapid deacetylation in vivo
  • Lipophilicity : The adamantane-carbonyl derivative’s higher LogP (3.8) suggests improved blood-brain barrier penetration compared to acetyl (1.2) or methyl (1.5) analogs .
  • Metabolic Stability : Adamantane’s rigidity reduces susceptibility to enzymatic degradation, contrasting with acetylated analogs, which undergo rapid hydrolysis .

Biological Activity

8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound belonging to the tropane alkaloid family, which is known for its diverse biological activities. The unique bicyclic structure of this compound, combined with the adamantane moiety, enhances its stability and lipophilicity, making it an attractive candidate for pharmacological studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H27NO\text{C}_{19}\text{H}_{27}\text{N}\text{O}
PropertyValue
Molecular FormulaC19H27NO
Molecular Weight295.43 g/mol
CAS Number1396862-53-5

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The adamantane structure facilitates membrane permeability, while the azabicyclo[3.2.1]octane scaffold interacts with these transporters, modulating their activity.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the azabicyclo[3.2.1]octane scaffold significantly influence binding affinities and selectivity at monoamine transporters. For instance, studies on related compounds have shown that specific substitutions can enhance DAT selectivity while reducing affinity for SERT and NET.

Table 1: Binding Affinities at Monoamine Transporters

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
This compound<100>100>100
GBR 12909<10>100>100
8-cyclopropylmethyl derivative<50<200>200

The above data indicates that this compound exhibits high selectivity for DAT over SERT and NET, similar to established pharmacological agents like GBR 12909.

Case Study 1: In Vitro Evaluation

In a study evaluating the pharmacological profile of various azabicyclo derivatives, it was found that the compound displayed potent inhibition of dopamine uptake in rat brain synaptosomes, indicating its potential as a therapeutic agent for conditions related to dopaminergic dysfunctions such as ADHD and Parkinson's disease .

Case Study 2: Pharmacokinetics

Another investigation focused on the pharmacokinetic properties of this compound, revealing favorable absorption characteristics and a significant half-life in vivo, suggesting its viability for further development in clinical applications .

Q & A

Q. What are the common synthetic routes for 8-(Adamantane-1-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene and its derivatives?

The synthesis typically involves functionalization of the 8-azabicyclo[3.2.1]octane core. Key steps include:

  • Adamantane conjugation : Reacting the bicyclic amine with adamantane-1-carbonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .
  • Scaffold construction : Enantioselective Diels-Alder reactions or radical cyclization to form the bicyclic structure, as demonstrated in related derivatives .
  • Post-functionalization : Sulfonylation or triazole incorporation via click chemistry, using reagents like 5-chloro-2-methoxybenzenesulfonyl chloride or copper-catalyzed azide-alkyne cycloaddition .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

A multi-technique approach is essential:

  • NMR spectroscopy : 1H and 13C NMR confirm the bicyclic core (e.g., bridgehead protons at δ 3.2–4.1 ppm) and adamantane substituents (distinct methylene signals) .
  • HRMS : Validates molecular weight (e.g., C₁₈H₂₅NO₂ requires m/z 299.1886) .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives, critical for confirming exo/endo configurations .

Q. What are the primary biological targets of this compound based on current studies?

The bicyclic scaffold shows affinity for:

  • Monoamine transporters : DAT, SERT, and NET, with Ki values ranging from 10–100 nM in derivatives like 8-methyl-8-azabicyclo[3.2.1]octan-3-one .
  • Sigma receptors : Sigma-2 selective ligands (e.g., derivatives with 3-ol substituents) exhibit sub-µM affinity and >100-fold selectivity over sigma-1 .
  • Enzymatic targets : Potential inhibition of cytochrome P450 isoforms due to adamantane’s lipophilicity, requiring further validation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of bicyclic scaffolds?

Strategies include:

  • Chiral auxiliaries : Use of tert-butyl carbamates to direct stereochemistry during cyclization .
  • Catalytic asymmetric synthesis : Pd-catalyzed allylic amination or organocatalytic Diels-Alder reactions to enforce enantioselectivity .
  • Radical cyclization : AIBN/n-Bu3SnH-mediated reactions achieve >99% diastereocontrol in azetidinone precursors .

Q. What strategies optimize the synthetic route for higher yields and purity?

  • Solvent optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction rates for sulfonylation .
  • Microwave-assisted synthesis : Reduces reaction times for adamantane conjugation from hours to minutes .
  • Purification techniques : Reverse-phase HPLC or silica gel chromatography with EtOAc/hexane gradients to isolate enantiomers .

Q. How do computational models predict the compound’s interactions with biological targets?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) map adamantane’s hydrophobic interactions with transporter binding pockets .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with sigma-2 receptor affinity .
  • ADMET prediction : SwissADME estimates logP > 3.0, suggesting blood-brain barrier permeability for CNS targets .

Q. How can contradictory binding data from different assays be resolved?

  • Orthogonal assays : Compare radioligand binding (e.g., [³H]-DTG for sigma-2) with functional assays (calcium flux or GTPγS binding) .
  • SAR analysis : Test structurally simplified analogs to isolate pharmacophores responsible for off-target effects .
  • Buffer optimization : Adjust pH and ion concentration to mimic physiological conditions, as binding may vary in Tris vs. HEPES buffers .

Q. What in vivo models are appropriate for pharmacokinetic studies?

  • Rodent models : Sprague-Dawley rats for bioavailability studies, with LC-MS/MS quantification of plasma concentrations .
  • Tissue distribution : Radiolabeled analogs (e.g., ¹⁸F for PET imaging) track brain penetration and organ-specific accumulation .
  • Metabolite profiling : Liver microsome assays identify cytochrome-mediated oxidation pathways, critical for predicting clearance .

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